molecular formula C11H15N5O4 B1605886 Homoadenosine CAS No. 22415-88-9

Homoadenosine

Cat. No. B1605886
CAS RN: 22415-88-9
M. Wt: 281.27 g/mol
InChI Key: VKWULFMZMWUAOR-UHFFFAOYSA-N
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Description

Homoadenosine is a purine nucleoside analog . It has a molecular formula of C11H15N5O4 and a molecular weight of 281.27 . It has broad antitumor activity targeting indolent lymphoid malignancies . The anticancer mechanisms in this process rely on the inhibition of DNA synthesis and induction of apoptosis .


Synthesis Analysis

A highly stereoselective synthesis of l-2-deoxy-β-ribo-hexopyranosyl nucleosides from 6-chloropurine and Boc-protected pyranone has been developed . This approach relies on the iterative application of a palladium-catalyzed N-glycosylation, diastereoselective reduction, and reductive 1,3-transposition . This strategy is amenable to prepare various natural and unnatural hexopyranosyl nucleosides analogues .

Scientific Research Applications

1. Synthesis and Binding Studies

Homoadenosine has been studied for its chemical properties and interactions. Miles et al. (2002) synthesized homoadenosine derivatives and observed their weak binding to S-adenosyl-L-homocysteine hydrolase. This study contributes to understanding the chemical behavior of homoadenosine and its potential applications in biochemical research (Miles et al., 2002).

2. Transcriptome-wide Mapping and Methylation

Li et al. (2016) explored the prevalence of N(1)-Methyladenosine (m(1)A) in human mRNA and developed the m(1)A-ID-seq technique for transcriptome-wide m(1)A profiling. This research highlights the dynamic and reversible nature of m(1)A methylation in mRNA, which is significant for understanding RNA modifications and their biological implications (Li et al., 2016).

3. Antiviral Activity

Yang and Schneller (2005) conducted a study on 5'-homoaristeromycin, which showed potent antiviral activity against various orthopox viruses. In comparison, 5'-homoadenosine, synthesized by a new route, was found to be inactive. This research contributes to the field of antiviral drug development and the understanding of homoadenosine's role in this context (Yang & Schneller, 2005).

4. Electronic Structure of DNA

The electronic properties of 8-oxoG, a common form of oxidative DNA damage, were studied by Markus et al. (2009). They found that 8-oxoG has special electronic properties compared to regular bases, which could be important for understanding damage recognition by DNA repair machinery. This research sheds light on how homoadenosine derivatives might interact with DNA and influence its stability and repair mechanisms (Markus et al., 2009).

5. mRNA Stability and Translation

Huang et al. (2018) reported that N6-methyladenosine (m6A) modifications in eukaryotic messenger RNAs are interpreted by specific proteins to regulate mRNA fate. This study contributes to the understanding of RNA modifications and their effects on gene expression, which could be relevant to research involving homoadenosine and its derivatives (Huang et al., 2018).

Mechanism of Action

Homoadenosine acts by depressing the SA & AV nodal activity and antagonizing cAMP-mediated catecholamine stimulation of ventricular muscle . It is a direct agonist at specific cell membrane receptors (A1 & A2). The A1 receptor is coupled to K+ channels by a guanine nucleotide-binding protein in supraventricular tissue .

Safety and Hazards

Homoadenosine is harmful if swallowed and causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-(6-aminopurin-9-yl)-5-(2-hydroxyethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O4/c12-9-6-10(14-3-13-9)16(4-15-6)11-8(19)7(18)5(20-11)1-2-17/h3-5,7-8,11,17-19H,1-2H2,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKWULFMZMWUAOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CCO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30945076
Record name 9-(5-Deoxyhexofuranosyl)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30945076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Homoadenosine

CAS RN

22415-88-9
Record name Homoadenosine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82223
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-(5-Deoxyhexofuranosyl)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30945076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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